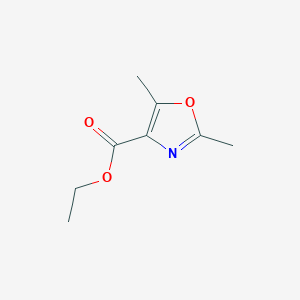
(R)-1-Amino-3-phenylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-Amino-3-phenylpropan-2-ol, commonly referred to as R-1-Amino-3-phenylpropan-2-ol, is a chiral secondary amine that has been the subject of scientific research for many years. It has been studied for its potential applications in the fields of drug design, biochemistry, and medicine.
Applications De Recherche Scientifique
Enantioselective Autocatalysis
(R)-1-Phenylpropan-1-ol demonstrates enantioselective autocatalysis with chemical yields up to approximately 100% and enantiomeric excesses up to 49.2%. This process occurs through the addition of diethylzinc to benzaldehyde, mediated by a catalytic amount of various amines (Li ShengJian et al., 1993).
Enantioselective Reduction for Antidepressant Synthesis
Certain chiral 3-(dimethylamino)-1-phenylpropan-1-ols are crucial intermediates in the synthesis of antidepressants. Notably, the mutation of specific residues in a carbonyl reductase significantly improved the enantioselective reduction of related ketones to produce the (R)-γ-amino alcohols with enantiomeric excesses up to 95% (Dalong Zhang et al., 2015).
Absolute Configuration of Aryl Acrylate Esters
(R,R)-2-Amino-1-(4-nitrophenyl)propan-1,3-diol has been employed to resolve racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid, establishing the absolute configuration of certain esters through specific rotations and X-ray crystallography (S. Drewes et al., 1992).
Monoamine Reuptake Inhibition
A novel series of monoamine reuptake inhibitors, specifically 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, have been synthesized, with one isomer showing potent inhibition of norepinephrine reuptake with excellent selectivity over other transporters (Callain Y Kim et al., 2009).
Enzymatic Resolution in Asymmetric Synthesis
The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, particularly for the production of (S)-dapoxetine, has been achieved with high enantiomeric excess, identifying Candida antarctica lipase A as a crucial biocatalyst (Oliver Torre et al., 2006).
Propriétés
IUPAC Name |
(2R)-1-amino-3-phenylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIXMZQZEAAIJX-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447554 |
Source


|
| Record name | (R)-1-Amino-3-phenylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Amino-3-phenylpropan-2-ol | |
CAS RN |
133522-39-1 |
Source


|
| Record name | (R)-1-Amino-3-phenylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-1-amino-3-phenylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














